3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
CAS No.: 1315560-05-4
Cat. No.: VC2670479
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester - 1315560-05-4](/images/structure/VC2670479.png)
Specification
CAS No. | 1315560-05-4 |
---|---|
Molecular Formula | C13H19N3O2 |
Molecular Weight | 249.31 g/mol |
IUPAC Name | propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1 |
Standard InChI Key | IMOVIMGSLCKDOP-JTQLQIEISA-N |
Isomeric SMILES | CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N |
SMILES | CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N |
Canonical SMILES | CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N |
Introduction
Basic Identification and Chemical Properties
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is a pyrrolidine-containing heterocyclic compound with specific stereochemistry. Its fundamental chemical properties are summarized in Table 1.
Table 1: Chemical Identification and Basic Properties
Property | Information |
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CAS Registry Number | 1315560-05-4 |
Molecular Formula | C₁₃H₁₉N₃O₂ |
Molecular Weight | 249.31 g/mol |
IUPAC Name | 1-methylethyl 2-[(3S)-3-amino-1-pyrrolidinyl]pyridine-3-carboxylate |
Physical State | Solid (at standard conditions) |
Minimum Purity Specification | 95% (commercial grade) |
Transport Classification | Not classified as hazardous material |
The compound features a pyridine ring system with a carboxylic acid ester moiety (1-methylethyl/isopropyl ester) at the 3-position and a substituted pyrrolidinyl group at the 2-position. A distinctive feature is the stereogenic center at the 3-position of the pyrrolidine ring, specifically in the (S) configuration, which likely influences its biological activity profile .
Structural Characteristics
The molecular structure incorporates three key components:
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A pyridine ring with a carboxylic acid isopropyl ester at the 3-position
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A pyrrolidinyl substituent at the 2-position of the pyridine ring
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An amino group at the (3S) position of the pyrrolidine ring
This specific arrangement creates a compound with potential for hydrogen bonding through the amino group and nitrogen atoms, while the ester function provides lipophilic characteristics. The chiral center at the pyrrolidine ring introduces stereoselectivity that may be critical for any biological activity .
Structural Relationship to Other Pyridinecarboxylic Acid Derivatives
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester belongs to a broader family of pyridinecarboxylic acid derivatives, several of which demonstrate diverse applications in medicinal chemistry.
Table 2: Comparison with Related Pyridinecarboxylic Acid Derivatives
Compound | Molecular Formula | Structural Distinctions | Potential Applications |
---|---|---|---|
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester | C₁₃H₁₉N₃O₂ | (3S)-3-amino-pyrrolidinyl at 2-position | Medicinal chemistry research |
3-Pyridinecarboxylic acid, trimethylsilyl ester | C₉H₁₃NO₂Si | Trimethylsilyl protecting group | Synthetic intermediate, analytical standard |
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)- | C₂₆H₂₄N₄O₂ | Complex dihydropyridine structure with quinoline moiety | Pharmacological research (BAY-y-5959) |
3-Pyridinecarboxylic acid, 1-methyl-2-((3-pyridinylcarbonyl)amino)ethyl ester | C₁₅H₁₅N₃O₃ | Pyridinylcarbonylamino substituent | Research applications |
The structural diversity within this class of compounds highlights the versatility of the pyridinecarboxylic acid scaffold for creating compounds with potentially varied biological activities .
Research Status and Future Directions
Research Gaps and Opportunities
Several research opportunities exist for further exploration of this compound:
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Pharmacological Profiling: Comprehensive screening against various biological targets to establish activity profile
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Structure-Activity Relationship Studies: Systematic modification of key structural elements to optimize activity
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Metabolism and Pharmacokinetics: Investigation of metabolic fate and bioavailability
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Stereochemical Significance: Comparative studies with the (3R) enantiomer to determine the importance of stereochemistry
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